molecular formula C18H39NO8 B1678665 NH-bis(m-PEG4) CAS No. 123852-08-4

NH-bis(m-PEG4)

Cat. No. B1678665
CAS RN: 123852-08-4
M. Wt: 397.5 g/mol
InChI Key: SHQDRKKVZPNSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NH-bis(m-PEG4) is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

NH-bis(m-PEG4) is used in the synthesis of PROTACs . It is a synthetic product with potential research and development risk .


Molecular Structure Analysis

The molecular weight of NH-bis(m-PEG4) is 397.50 . The molecular formula is C18H39NO8 . The SMILES representation is COCCOCCOCCOCCNCCOCCOCCOCCOC .


Chemical Reactions Analysis

NH-bis(m-PEG4) is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

The molecular weight of NH-bis(m-PEG4) is 397.50 . The molecular formula is C18H39NO8 . The SMILES representation is COCCOCCOCCOCCNCCOCCOCCOCCOC .

Scientific Research Applications

Theranostic Nanosystems

A study by Wang et al. (2015) highlighted the construction of 2D PEG-ylated MoS2/Bi2 S3 composite nanosheets, which can serve as a platform for computed tomography and photoacoustic-imaging-guided tumor diagnosis, as well as combined tumor photothermal therapy and sensitized radiotherapy. This research demonstrates the application of PEGylation in enhancing the functionality of nanomaterials for theranostic purposes (Wang et al., 2015).

Nanoparticle Stabilization

Stewart et al. (2010) designed and synthesized a new set of PEG-based ligands with multidentate anchoring groups, demonstrating their ability to provide colloidal stability to semiconductor quantum dots and gold nanoparticles under extreme conditions. This indicates the importance of PEGylation in stabilizing nanoparticles for various applications, including bio-related studies (Stewart et al., 2010).

Catalytic Applications

Khan and Siddiqui (2014) developed a solvent-free and highly efficient protocol for the synthesis of novel bis-Michael addition products using aminopropylated PEG-6000 as a biodegradable and recyclable catalyst. This showcases the application of modified PEG in green chemistry and catalysis (Khan & Siddiqui, 2014).

Nanocomposite Hydrogels

Gaharwar et al. (2011) reported on elastomeric nanocomposite hydrogels made from PEG and hydroxyapatite nanoparticles. These hydrogels exhibit enhanced mechanical properties and potential for drug delivery and tissue repair, especially for orthopedic applications. This illustrates the role of PEG in creating materials that mimic the unique combinations of hard and soft components found in biological tissues (Gaharwar et al., 2011).

Gel Polymer Electrolytes for Lithium Ion Batteries

Xu et al. (2021) developed composite gel polymer electrolytes based on PVDF-HFP and modified PEG for high-performance lithium-ion batteries. This research highlights the potential of PEG modification in enhancing the performance of energy storage materials (Xu et al., 2021).

Safety and Hazards

For safety and hazards, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

As a PEG-based PROTAC linker, NH-bis(m-PEG4) has potential applications in the development of new PROTACs for targeted protein degradation . This represents an exciting area of research in drug discovery and development.

properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO8/c1-20-7-9-24-15-17-26-13-11-22-5-3-19-4-6-23-12-14-27-18-16-25-10-8-21-2/h19H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQDRKKVZPNSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCNCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551514
Record name N-(2,5,8,11-Tetraoxatridecan-13-yl)-2,5,8,11-tetraoxatridecan-13-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123852-08-4
Record name N-(2,5,8,11-Tetraoxatridecan-13-yl)-2,5,8,11-tetraoxatridecan-13-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NH-bis(m-PEG4)
Reactant of Route 2
Reactant of Route 2
NH-bis(m-PEG4)
Reactant of Route 3
Reactant of Route 3
NH-bis(m-PEG4)
Reactant of Route 4
Reactant of Route 4
NH-bis(m-PEG4)
Reactant of Route 5
Reactant of Route 5
NH-bis(m-PEG4)
Reactant of Route 6
Reactant of Route 6
NH-bis(m-PEG4)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.